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  • Product: 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
  • CAS: 590376-41-3

Core Science & Biosynthesis

Foundational

Molecular Docking and Binding Affinity Profiling of 4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol: A Dual-Target Mechanistic Whitepaper

Executive Summary The 1,2,4-triazole-3-thiol scaffold is a highly privileged structure in medicinal chemistry, frequently utilized for its robust anti-inflammatory and antimicrobial properties[1]. This whitepaper provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole-3-thiol scaffold is a highly privileged structure in medicinal chemistry, frequently utilized for its robust anti-inflammatory and antimicrobial properties[1]. This whitepaper provides an in-depth technical analysis of a specific, highly optimized derivative: 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol .

As drug development shifts toward multi-target directed ligands (MTDLs), understanding the precise binding modalities of this compound is critical. This guide details the computational docking methodologies, binding affinity profiles, and self-validating experimental protocols required to evaluate this compound against two primary therapeutic targets: Cyclooxygenase-2 (COX-2) for anti-inflammatory efficacy[2], and Lanosterol 14α-demethylase (CYP51) for antifungal activity[3].

Mechanistic Rationale & Pharmacophore Causality

Expertise & Experience Insight: Why this specific molecular architecture?

Successful target engagement is rarely accidental; it is the result of deliberate structural causality. The design of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol incorporates three distinct pharmacophoric elements, each serving a specific mechanistic purpose:

  • The 4-Ethyl Group (Steric Anchor): In the confined active sites of both COX-2 and CYP51, bulky N4 substitutions often lead to steric clashes. The short, aliphatic ethyl group provides a necessary hydrophobic anchor that stabilizes the triazole core without exceeding the spatial constraints of the binding pockets[1].

  • The 5-(2-Phenylethyl) Group (Flexible Lipophilic Tail): The two-carbon aliphatic linker is the critical differentiator here. It provides rotational flexibility, allowing the terminal phenyl ring to dynamically orient itself into deep hydrophobic side pockets. In COX-2, this allows the molecule to access the selectivity pocket lined by Val523[4]. In CYP51, it facilitates entry into the substrate access channel[5].

  • The 3-Thiol/Thione Moiety (Hydrogen Bonding & Metal Coordination): Existing in a tautomeric equilibrium, the sulfur atom is highly versatile. In COX-2, it acts as a potent hydrogen bond acceptor/donor with the Arg120 and Tyr355 gating residues[4]. In CYP51, the thiol sulfur directly coordinates with the catalytic heme iron (Fe²⁺/Fe³⁺), effectively halting the demethylation of lanosterol[6].

Computational Methodology: A Self-Validating System

Trustworthiness Insight: A docking study is only as reliable as its internal validation.

To ensure high-fidelity predictive data, we employ a self-validating computational pipeline. Every docking run must internally verify its accuracy by re-docking the native co-crystallized ligand before scoring the novel compound.

Step-by-Step Protocol
  • Ligand Preparation (Quantum Mechanics Optimization): The 3D structure of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is generated and subjected to Density Functional Theory (DFT) optimization using the B3LYP/6-31G* basis set. Gasteiger partial charges are assigned to accurately model electrostatic interactions.

  • Protein Preparation (Target Refinement):

    • COX-2: The crystal structure of COX-2 (PDB ID: 3LN1) is retrieved[4]. Water molecules are removed, polar hydrogens are added, and the protonation states of key residues (e.g., Arg120) are assigned at pH 7.4.

    • CYP51: The full-length structure of Saccharomyces cerevisiae CYP51 (PDB ID: 5EQB) is utilized[5]. The heme iron charge is explicitly set to +3 to reflect the resting state of the enzyme.

  • Grid Box Generation: The docking grid is centered on the native ligands (Celecoxib for 3LN1; Itraconazole for 5EQB) with a dimension of 30 × 30 × 30 Å to encompass the entire catalytic domain and adjacent allosteric pockets.

  • Self-Validation Checkpoint: The native ligands are stripped and re-docked. Rule: The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystallographic pose is < 2.0 Å .

Workflow LPrep Ligand Preparation (DFT Optimization & Charge Assignment) Dock Molecular Docking (Lamarckian GA Algorithm) LPrep->Dock PPrep Protein Preparation (COX-2 & CYP51 PDB Processing) Grid Grid Box Generation (Active Site Targeting) PPrep->Grid Grid->Dock Score Pose Scoring & Analysis (Binding Free Energy Calculation) Dock->Score Valid Self-Validation (Native Ligand Re-docking RMSD < 2Å) Score->Valid

Logical workflow of the self-validating molecular docking pipeline.

Binding Affinity Profiling (Data Presentation)

The quantitative docking results demonstrate that 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol exhibits high-affinity binding to both targets, driven by distinct interaction modalities.

Table 1: Quantitative Binding Affinity and Key Residue Interactions

Target ProteinPDB IDBinding Energy (kcal/mol)Key Hydrogen BondsHydrophobic / Pi-Pi InteractionsMetal Coordination
COX-2 3LN1-8.7Arg120, Tyr355, Gln178Val523, Leu338, Ser339N/A
CYP51 5EQB-9.4T311Y118, F126, V130Fe³⁺ (Heme) via Thiol
Interaction Analysis
  • COX-2 Selectivity: The compound achieves a highly favorable binding energy (-8.7 kcal/mol) by inserting the phenylethyl tail into the COX-2 specific side pocket. The interaction with Gln178 and Arg499 is a hallmark of COX-2 selectivity over COX-1[4].

  • CYP51 Inhibition: The exceptional binding energy (-9.4 kcal/mol) is primarily driven by the strong coordinate covalent bond between the triazole-3-thiol and the heme iron. Furthermore, the phenylethyl ring engages in robust π−π stacking with the highly conserved Y118 and F126 residues within the substrate access channel[6].

Experimental Validation Protocols

Expertise Insight: Computational data is hypothesis generation; in vitro data is hypothesis validation.

To translate these computational findings, the following self-validating biological assays must be executed.

Protocol A: In Vitro COX-2 Fluorometric Inhibition Assay

Causality: We utilize a fluorometric assay rather than a colorimetric one because triazole derivatives often absorb strongly in the UV-Vis range (250-300 nm). Measuring the highly fluorescent resorufin product (Ex/Em = 530/590 nm) bypasses compound-induced optical artifacts.

  • Preparation: Reconstitute recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Compound Incubation: Add 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol (titrated from 0.1 nM to 10 µM) to the enzyme mix. Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Detection: Read fluorescence at Ex/Em = 530/590 nm.

  • Self-Validation Check: The assay is only considered valid if the positive control (Celecoxib) yields an IC₅₀ within 10% of its established literature value, and the Z'-factor of the plate is > 0.6.

Protocol B: CYP51 Spectral Binding Assay (Type II Difference Spectra)

Causality: True CYP51 inhibitors displace the native water molecule coordinated to the heme iron. This displacement by the triazole thiol causes a distinct shift in the Soret band from 417 nm to ~425 nm. This assay proves direct target engagement rather than allosteric interference.

  • Preparation: Purify recombinant CYP51 and dilute to 2 µM in potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline: Divide the protein equally into sample and reference cuvettes. Record a baseline difference spectrum (350–500 nm) to ensure a flat line.

  • Titration: Add increasing aliquots of the compound (dissolved in DMSO) to the sample cuvette, and equal volumes of pure DMSO to the reference cuvette.

  • Measurement: Record the difference spectra after each addition. Calculate the spectral dissociation constant ( Kd​ ) from the peak-to-trough absorbance difference ( ΔA425−390​ ).

  • Self-Validation Check: The DMSO concentration must remain below 1% v/v to prevent solvent-induced heme degradation, monitored by the absence of a peak at 420 nm (inactive P420 form).

Mechanism Comp 4-Ethyl-5-(2-phenylethyl) -4H-1,2,4-triazole-3-thiol HBond H-Bonding (Arg120, Tyr355) Comp->HBond Heme Metal Coordination (Fe2+ Heme) Comp->Heme COX2 COX-2 (3LN1) Selectivity Pocket AntiInflam Anti-Inflammatory Efficacy COX2->AntiInflam CYP51 CYP51 (5EQB) Heme Active Site AntiFungal Anti-Fungal Efficacy CYP51->AntiFungal HBond->COX2 Heme->CYP51

Dual-target mechanistic pathway for COX-2 and CYP51 inhibition.

References

  • [1] Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H- -1,2,4-triazole-3-thiol. PubMed (nih.gov).1

  • [2] Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H- -1,2,4-triazole-3-thiol (COX-1/COX-2 Docking). PubMed (nih.gov). 2

  • [3] Synthesis, Molecular Docking Studies, and Antifungal Activity Evaluation of New Benzimidazole-Triazoles as Potential Lanosterol 14α-Demethylase Inhibitors. SciSpace. 3

  • [4] Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. 4

  • [5] 5EQB: Crystal structure of lanosterol 14-alpha demethylase with intact transmembrane domain bound to itraconazole. RCSB PDB. 5

  • [6] The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. NIH (Frontiers in Microbiology). 6

Sources

Protocols & Analytical Methods

Method

evaluating 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol as a mild steel corrosion inhibitor

An In-Depth Guide to Evaluating 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol as a Mild Steel Corrosion Inhibitor Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive se...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Evaluating 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol as a Mild Steel Corrosion Inhibitor

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive set of application notes and detailed protocols for the systematic evaluation of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for mild steel in acidic environments. Mild steel, a cornerstone of industrial infrastructure, is highly susceptible to corrosion, leading to significant economic losses and safety concerns.[1] Organic corrosion inhibitors, particularly heterocyclic compounds containing nitrogen, sulfur, and π-electron systems, offer an effective strategy for protection.[2][3] This guide details a multi-faceted approach, combining classical gravimetric methods, advanced electrochemical techniques, and modern surface analysis to thoroughly characterize the inhibitor's performance and elucidate its mechanism of action. The protocols are designed for researchers and scientists in materials science, chemistry, and engineering, providing not just procedural steps but also the scientific rationale behind each technique.

Introduction: The Scientific Imperative for Corrosion Inhibition

Corrosion is an electrochemical process that causes the gradual degradation of metals through chemical reactions with their environment. For mild steel, this typically involves oxidation of iron in the presence of an electrolyte, such as acidic solutions used in industrial cleaning, pickling, and oil and gas exploration. The use of corrosion inhibitors is a primary method to combat this degradation.

Organic inhibitors function by adsorbing onto the metal surface, creating a protective barrier that impedes the anodic (metal dissolution) and/or cathodic (hydrogen evolution) reactions of the corrosion cell. Triazole derivatives are a class of highly effective inhibitors due to their molecular structure.[2][4] The molecule at the center of this guide, 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, possesses several key features for potent inhibition:

  • Heteroatoms (N, S): The nitrogen and sulfur atoms have lone pairs of electrons that can coordinate with the vacant d-orbitals of iron atoms on the steel surface.

  • π-Electron Systems: The triazole and phenyl rings provide delocalized π-electrons, which further strengthen the adsorption bond.

  • Thiol Group (-SH): The sulfur atom in the thiol group is a soft base, exhibiting a strong affinity for the soft acid character of the steel surface, leading to robust chemisorption.

This guide will walk through the necessary steps to validate its efficacy and understand its protective mechanism.

Synthesis of the Inhibitor

The synthesis of 4-substituted-5-substituted-4H-1,2,4-triazole-3-thiols is a well-established multi-step process in organic chemistry.[5][6] A general and reliable pathway is outlined below.

A 3-Phenylpropanoic Acid B Esterification (e.g., SOCl2, EtOH) A->B C Ethyl 3-phenylpropanoate B->C D Hydrazinolysis (NH2NH2·H2O) C->D E 3-Phenylpropanehydrazide D->E F Reaction with CS2 (KOH, EtOH) E->F G Potassium Dithiocarbazinate Salt F->G H Cyclization with Ethyl Isothiocyanate G->H I Target Molecule: 4-ethyl-5-(2-phenylethyl)- 4H-1,2,4-triazole-3-thiol H->I

Caption: General synthetic workflow for the target triazole-thiol inhibitor.

For specific protocols, researchers are directed to established literature on triazole synthesis.[6][7][8] Characterization of the final product should be performed using standard analytical techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and elemental analysis to confirm its structure and purity before use in corrosion studies.[8][9]

Proposed Mechanism of Inhibition

The primary mechanism of inhibition is the adsorption of the triazole-thiol molecule onto the mild steel surface. This process can occur through two main types of interactions:

  • Physisorption: Involves electrostatic attraction between protonated inhibitor molecules (in acidic solution) and a negatively charged steel surface (due to adsorbed anions like Cl⁻ or SO₄²⁻).

  • Chemisorption: Involves covalent bond formation through the sharing of electrons between the heteroatoms (N, S) of the inhibitor and the vacant d-orbitals of Fe atoms. This is a stronger, more stable interaction.

The combination of the ethyl group, the phenylethyl group, and the triazole-thiol core creates a robust molecular film that displaces water and corrosive ions from the metal surface.

cluster_surface Mild Steel Surface (Fe) cluster_inhibitor Inhibitor Molecule cluster_solution Corrosive Solution Fe Fe Fe Fe Fe Inhibitor Inhibitor N N S π-electrons Inhibitor:N1->Fe:f1 Coordination Bond Inhibitor:S->Fe:f2 Chemisorption Inhibitor:N2->Fe:f0 Coordination Bond H2O H₂O H2O->Fe:f3 Displaced by Inhibitor Cl Cl⁻ Cl->Fe:f3 Displaced by Inhibitor

Caption: Proposed adsorption mechanism of the triazole inhibitor on the mild steel surface.

Experimental Evaluation: Protocols and Rationale

A comprehensive evaluation requires multiple, complementary techniques. The following protocols provide a robust framework for assessing inhibitor performance.

Materials and Specimen Preparation
  • Mild Steel Coupons: Compositionally defined mild steel (e.g., AISI 1018) coupons. For weight loss, typical dimensions are 2.5 cm x 2.0 cm x 0.2 cm. For electrochemical tests, coupons are mounted in an epoxy resin with a defined exposed surface area (e.g., 1 cm²).

  • Corrosive Medium: Typically 1.0 M HCl or 0.5 M H₂SO₄, prepared from analytical grade acids and double-distilled water.

  • Inhibitor Solutions: Prepare a stock solution of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol in the corrosive medium. Prepare a range of concentrations (e.g., 50, 100, 250, 500 ppm) by serial dilution.

  • Coupon Preparation Protocol:

    • Mechanically polish the mild steel coupons sequentially using SiC abrasive papers of increasing grit size (e.g., 240, 400, 600, 800, 1200 grit).[10]

    • Rinse thoroughly with double-distilled water.

    • Degrease with acetone and rinse again.[10]

    • Dry completely with a stream of warm air.

    • Store in a desiccator until immediate use to prevent atmospheric corrosion.

Protocol 1: Weight Loss (Gravimetric) Method

Rationale: This is a fundamental, direct method to determine the average corrosion rate over a period of time. It provides a clear measure of overall metal loss.

Procedure:

  • Weigh the prepared mild steel coupons to a precision of 0.1 mg (W₁).

  • Immerse triplicate coupons into beakers containing the corrosive medium without inhibitor (blank) and with various concentrations of the inhibitor.

  • Maintain the beakers in a water bath at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 6 hours).

  • After the immersion period, retrieve the coupons.

  • Remove the corrosion products by gently scrubbing with a soft brush in a solution containing HCl, antimony trioxide, and stannous chloride.

  • Rinse the cleaned coupons with distilled water and acetone, dry, and re-weigh (W₂).

  • Calculate the Corrosion Rate (CR) and Inhibition Efficiency (%IE).

Data Analysis:

ParameterFormula
Weight Loss (ΔW) ΔW = W₁ - W₂
Corrosion Rate (CR) CR (g m⁻² h⁻¹) = ΔW / (A × t)
Inhibition Efficiency (%IE) %IE = [(CR₀ - CRᵢ) / CR₀] × 100

Where A is the surface area of the coupon, t is the immersion time, CR₀ is the corrosion rate in the blank solution, and CRᵢ is the corrosion rate in the inhibitor solution.

Protocol 2: Electrochemical Measurements

Rationale: Electrochemical techniques provide rapid, in-situ data on the corrosion kinetics and the mechanism by which the inhibitor functions. These tests are crucial for understanding whether the inhibitor affects the anodic, cathodic, or both reactions.

Setup:

  • Electrochemical Cell: A standard three-electrode glass cell.

  • Working Electrode (WE): Prepared mild steel coupon with a 1 cm² exposed area.

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Counter Electrode (CE): Platinum wire or graphite rod.

  • Instrumentation: A potentiostat/galvanostat with frequency response analysis capability.

Procedure:

  • Place the electrodes in the test solution (blank or with inhibitor).

  • Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[11]

    • Plot the resulting current density (log i) versus potential (E).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the linear anodic and cathodic regions.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform the EIS measurement at the steady-state OCP.

    • Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV).

    • Scan a frequency range from 100 kHz down to 10 mHz.

    • Plot the data as Nyquist (Z_imag vs Z_real) and Bode (log |Z| and Phase Angle vs log f) plots.

Data Analysis & Interpretation:

TechniqueKey ParametersInterpretation
PDP icorr (Corrosion Current Density)Lower icorr indicates better inhibition.
Ecorr (Corrosion Potential)Shift > 85 mV indicates anodic or cathodic type; Shift < 85 mV indicates mixed-type.[12]
βa, βc (Tafel Slopes)Changes indicate influence on anodic/cathodic reaction kinetics.
EIS Rct (Charge Transfer Resistance)Larger Rct diameter in Nyquist plot signifies higher resistance to corrosion.
Cdl (Double Layer Capacitance)Decrease in Cdl suggests inhibitor adsorption and displacement of water.

Inhibition Efficiency from Electrochemical Data:

  • From PDP: %IE = [(icorr₀ - icorrᵢ) / icorr₀] × 100

  • From EIS: %IE = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

Where the subscript ₀ denotes the blank and ᵢ denotes the inhibitor solution.

Rs Rs p1 Rs->p1 Rct Rct end Rct->end CPE CPE CPE->end start start->Rs p1->Rct p1->CPE

Caption: A common Randles equivalent circuit used to model EIS data for corrosion systems.

Protocol 3: Surface Analysis Techniques

Procedure:

  • Immerse mild steel coupons in the blank and inhibitor-containing (optimal concentration) solutions for a set period (e.g., 6 hours).

  • Gently retrieve the coupons, rinse with distilled water, and dry carefully.

  • Analyze the surfaces using the following techniques:

    • Scanning Electron Microscopy (SEM): Acquire micrographs of the surfaces. Compare the smooth, polished surface (control) with the heavily damaged surface from the blank solution and the protected surface from the inhibitor solution.[13]

    • X-ray Photoelectron Spectroscopy (XPS): Perform high-resolution scans of the Fe 2p, N 1s, S 2p, C 1s, and O 1s regions. The presence of N 1s and S 2p peaks on the inhibited sample confirms the adsorption of the inhibitor molecule.[14][15]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Use an attenuated total reflectance (ATR) setup. Compare the spectrum of the pure inhibitor with the spectrum from the adsorbed film on the steel surface to identify characteristic peaks and potential bond shifts, indicating chemisorption.[13][16]

Summary of Expected Quantitative Data

The following tables should be populated with experimental data to facilitate comparison and analysis.

Table 1: Weight Loss and Electrochemical PDP Data

Inhibitor Conc. (ppm)CR (g m⁻² h⁻¹)%IE (WL)icorr (µA/cm²)Ecorr (mV vs. SCE)%IE (PDP)
0 (Blank)00
50
100
250
500

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Conc. (ppm)Rct (Ω cm²)Cdl (µF/cm²)%IE (EIS)
0 (Blank)0
50
100
250
500

Conclusion

By systematically applying the protocols detailed in this guide, researchers can conduct a thorough and scientifically rigorous evaluation of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for mild steel. This multi-faceted approach, integrating gravimetric, electrochemical, and surface analysis techniques, ensures that the inhibitor's efficiency is not only quantified but its protective mechanism is also fundamentally understood. The data generated will provide a solid foundation for further development and potential industrial application of this promising compound.

References

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Google AI Search Grounding API.
  • Corrosion Inhibition of Metal Surfaces Mediated by 1,2,3-Triazoles. (2022). Encyclopedia MDPI.
  • Evaluation of oilfield corrosion inhibitors by electrochemical impedance spectroscopy (EIS). (1994). OSTI.GOV.
  • Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.).
  • Potentiodynamic Polarization: Significance and symbolism. (2025). SciSpace.
  • Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001).
  • Understanding the Corrosion Inhibition Mechanism of Mild Steel in Hydrochloric Acid by a Triazole Derivative: A Combined Experimental and Theoretical Approach. (n.d.).
  • An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. (n.d.).
  • Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. (n.d.).
  • ELECTROCHEMICAL AND SURFACE ANALYSIS STUDIES ON CORROSION INHIBITION OF CARBON STEEL. (2013). Bibliomed.
  • EIS Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid S. (n.d.).
  • Nonelectrochemical Techniques in corrosion inhibition studies: Analytical techniques. (2023). Journal of Chemical Society of Nigeria.
  • Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2009).
  • Synthesis of alkyl 2-((4-ethyl-5-phenethyl-1,2,4-triazole-3-yl)thio)acet(benz)imidates. (n.d.).
  • Standard Practice for Conducting Potentiodynamic Polarization Resistance Measurements. (2023).
  • (i) Potentiodynamic polarization curve for the corrosion inhibition of... (n.d.).
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.).
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024).
  • Corrosion Study of Mild Steel in Aqueous Sulfuric Acid Solution Using 4-Methyl-4H-1,2,4-Triazole-3-Thiol and 2-Mercaptonicotinic Acid—An Experimental and Theoretical Study. (n.d.). Frontiers.
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Google AI Search Grounding API.
  • Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one. (2022). Arabian Journal of Chemistry.

Sources

Application

Application Notes and Protocols for Antimicrobial and Antifungal Assays of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of Novel Triazole-Thiol Compounds in Antimicrobial Research The escalating threat of antimicrobial resistance necessitates the urg...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Novel Triazole-Thiol Compounds in Antimicrobial Research

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Triazole derivatives have long been a cornerstone of antifungal therapy, primarily through their targeted inhibition of ergosterol biosynthesis, a crucial pathway for maintaining fungal cell membrane integrity.[1] The compound 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol belongs to this promising class of heterocycles. Its unique structural features, including the ethyl and phenylethyl substitutions on the triazole ring, warrant a thorough investigation of its potential antimicrobial and antifungal efficacy.

This comprehensive guide provides detailed, field-proven protocols for the systematic evaluation of the antimicrobial and antifungal properties of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. The methodologies outlined herein are grounded in the standardized procedures established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reproducible and reliable data.[2][3][4]

Mechanism of Action: A Targeted Approach to Fungal Disruption

Triazole antifungal agents exert their therapeutic effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][3] This enzyme is a critical component of the ergosterol biosynthesis pathway. By inhibiting this enzyme, triazoles prevent the conversion of lanosterol to ergosterol, leading to the depletion of this essential membrane component and the accumulation of toxic sterol intermediates. This disruption of membrane structure and function ultimately inhibits fungal growth and proliferation.[1]

Part 1: Antimicrobial Susceptibility Testing

A fundamental step in evaluating a novel compound is to determine its ability to inhibit the growth of clinically relevant bacteria. The following protocols describe two standard methods for assessing the antibacterial activity of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for qualitative screening.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7] This method is considered a reference standard for susceptibility testing.[8]

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the presence or absence of bacterial growth is visually assessed to determine the MIC.

Experimental Protocol:

  • Preparation of Test Compound Stock Solution:

    • Dissolve 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 1280 µg/mL).[3]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[6][9] This can be done visually or with a spectrophotometer.

    • Dilute the standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6][9]

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to wells in columns 2 through 12 of a 96-well plate.

    • Add 200 µL of the working solution of the test compound (prepared from the stock solution) to the wells in column 1.

    • Perform two-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing thoroughly, and continuing this process to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no inoculum).[6]

  • Inoculation and Incubation:

    • Inoculate wells in columns 1 through 11 with 100 µL of the final bacterial inoculum.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6][10]

  • Reading the MIC:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.[6][9]

Data Presentation: Hypothetical MIC Values

Bacterial Strain4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol MIC (µg/mL)Ciprofloxacin MIC (µg/mL) (Control)
Staphylococcus aureus ATCC 29213160.25
Escherichia coli ATCC 25922640.015
Pseudomonas aeruginosa ATCC 27853>1280.5
Enterococcus faecalis ATCC 29212321
Agar Disk Diffusion Method

The agar disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of a compound's antimicrobial activity.[4][5][11]

Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible to the compound, a zone of growth inhibition will appear around the disk.

Experimental Protocol:

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions to ensure confluent growth.[4][12]

  • Application of Disks:

    • Aseptically apply paper disks impregnated with a known concentration of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol to the surface of the inoculated agar plate.

    • Ensure firm and even contact between the disk and the agar surface.[4] Disks should not be moved once applied.[4]

  • Incubation:

    • Invert the plates and incubate at 35 ± 1°C for 16-20 hours.[12]

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zones of complete growth inhibition in millimeters.

Data Presentation: Hypothetical Zone of Inhibition Diameters

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus ATCC 2592318
Escherichia coli ATCC 2592212
Pseudomonas aeruginosa ATCC 278530

Part 2: Antifungal Susceptibility Testing

Given the established mechanism of action of triazoles, evaluating the antifungal properties of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is of paramount importance. The following protocols are based on CLSI guidelines for antifungal susceptibility testing.[3][13]

Broth Microdilution Method for Antifungal MIC Determination

This method is analogous to the antibacterial MIC assay but is adapted for fungal pathogens.[3][14]

Principle: A standardized fungal inoculum is challenged with serial dilutions of the test compound in a liquid growth medium suitable for fungi. The MIC is the lowest concentration that prevents visible fungal growth.

Experimental Protocol:

  • Preparation of Test Compound Stock Solution:

    • Prepare a stock solution of the test compound in DMSO as previously described.

  • Preparation of Fungal Inoculum:

    • For Yeasts (e.g., Candida albicans):

      • Subculture the yeast onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.[1]

      • Select several colonies and suspend them in sterile saline.

      • Adjust the turbidity to a 0.5 McFarland standard.[3]

      • Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[14]

    • For Molds (e.g., Aspergillus fumigatus):

      • Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to promote sporulation.[1]

      • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.[1]

      • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.[14]

  • Preparation of Microtiter Plates:

    • Follow the same serial dilution procedure as described for the antibacterial MIC assay, using RPMI-1640 medium instead of CAMHB.[1]

  • Inoculation and Incubation:

    • Inoculate the wells with the prepared fungal inoculum.

    • Incubate the plates at 35°C. Incubation times will vary depending on the organism: 24-48 hours for most yeasts and 48-72 hours for molds.[1][14]

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically a ≥50% reduction in turbidity) compared to the growth control.[1] This can be determined visually or with a microplate reader.

Minimum Fungicidal Concentration (MFC) Determination

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.[15][16]

Principle: Following the determination of the MIC, aliquots from the wells showing no visible growth are subcultured onto a growth-permissive agar medium. The MFC is the lowest concentration from which no fungal growth occurs after incubation.[17][18]

Experimental Protocol:

  • Subculturing from MIC Plate:

    • After reading the MIC, take a 10-20 µL aliquot from each well of the microtiter plate that shows no visible growth.[1][15]

    • Spot-inoculate the aliquots onto a sterile SDA or PDA plate.

  • Incubation:

    • Incubate the plates at 35°C for 24-72 hours, or until growth is visible in the subculture from the growth control well.[1]

  • Reading the MFC:

    • The MFC is defined as the lowest drug concentration that results in no growth or fewer than three colonies, which corresponds to approximately a 99% to 99.5% killing activity.[15][16]

Data Presentation: Hypothetical Antifungal Activity

Fungal Strain4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol MIC (µg/mL)4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol MFC (µg/mL)Fluconazole MIC (µg/mL) (Control)
Candida albicans ATCC 900280.520.5
Candida glabrata ATCC 900302816
Aspergillus fumigatus ATCC 204305141

Visualization of Experimental Workflows

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock Solution C Serial Dilution in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells B->D C->D E Incubate (16-20h, 35°C) D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for MIC determination of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol against bacterial strains.

Antifungal_Assay_Workflow cluster_mic MIC Determination cluster_mfc MFC Determination MIC_Prep Prepare Fungal Inoculum & Compound Dilutions MIC_Incubate Inoculate & Incubate (24-72h, 35°C) MIC_Prep->MIC_Incubate MIC_Read Read MIC MIC_Incubate->MIC_Read MFC_Subculture Subculture from Clear Wells onto Agar MIC_Read->MFC_Subculture MFC_Incubate Incubate Agar Plates (24-72h, 35°C) MFC_Subculture->MFC_Incubate MFC_Read Read MFC (Lowest concentration with no growth) MFC_Incubate->MFC_Read

Caption: Workflow for determining the MIC and MFC of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol against fungal pathogens.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial antimicrobial and antifungal characterization of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that will be crucial for guiding further drug development efforts. Positive results from these in vitro assays would warrant progression to more advanced studies, including time-kill kinetic assays, mechanism of action elucidation, and in vivo efficacy models. The systematic evaluation of novel triazole-thiol compounds like the one described herein is a critical step in the ongoing battle against infectious diseases.

References

  • Benchchem. Application Notes and Protocols for Testing the Antimicrobial Efficacy of Triazole Compounds. Benchchem. Accessed March 17, 2026.
  • Study.com. Minimum Inhibitory Concentration | Overview & Determining Methods. Study.com. Accessed March 17, 2026. [Link]

  • Clinical & Laboratory Standards Institute | CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Accessed March 17, 2026. [Link]

  • Benchchem. Application Notes and Protocols for Antimicrobial Susceptibility Testing of Triazole Compounds. Benchchem. Accessed March 17, 2026.
  • EUCAST. EUCAST disk diffusion method for antimicrobial susceptibility testing. EUCAST. Accessed March 17, 2026. [Link]

  • Nadeem H, et al. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Tropical Journal of Pharmaceutical Research. 2013;12(4):541-546. [Link]

  • Benchchem. Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Novel Antimicrobial Agents. Benchchem. Accessed March 17, 2026.
  • EUCAST. Antimicrobial susceptibility testing EUCAST disk diffusion method. EUCAST. Accessed March 17, 2026. [Link]

  • Taylor & Francis Online. Broth microdilution – Knowledge and References. Taylor & Francis Online. Accessed March 17, 2026. [Link]

  • MI - Microbiology. Broth Microdilution. MI - Microbiology. Accessed March 17, 2026. [Link]

  • Espinel-Ingroff A, et al. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology. 2002;40(10):3776-3781. [Link]

  • Wiegand I, Hilpert K, Hancock REW. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. 2008;3(2):163-175. [Link]

  • CGSpace. EUCAST Disk Diffusion Method (Part 1). CGSpace. Accessed March 17, 2026. [Link]

  • MDPI. When and How to Use MIC in Clinical Practice?. MDPI. Accessed March 17, 2026. [Link]

  • Espinel-Ingroff A, et al. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology. 2002;40(9):3204-3208. [Link]

  • Espinel-Ingroff A, et al. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. 2005;43(10):5243-5246. [Link]

  • ResearchGate. (PDF) Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance. ResearchGate. Accessed March 17, 2026. [Link]

  • Scribd. EUCAST Disk Diffusion Method Guide. Scribd. Accessed March 17, 2026. [Link]

  • ResearchGate. Minimum fungicidal concentration assessment method. MIC = minimum... ResearchGate. Accessed March 17, 2026. [Link]

  • EUCAST. Disk Diffusion and Quality Control. EUCAST. Accessed March 17, 2026. [Link]

  • da Silva, CM, et al. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology. 2009;40(2):349-354. [Link]

  • Morace G, et al. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp.. Journal of Fungi. 2023;9(12):1199. [Link]

  • ResearchGate. (PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. Accessed March 17, 2026. [Link]

  • Benchchem. Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Agent 52. Benchchem. Accessed March 17, 2026.

Sources

Method

Application Note: Preclinical Formulation Strategies for In Vivo Dosing of 4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Introduction and Physicochemical Rationale 1,2,4-triazole-3-thiol derivatives represent a privileged scaffold in modern medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including potent ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Rationale

1,2,4-triazole-3-thiol derivatives represent a privileged scaffold in modern medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including potent anti-inflammatory, antimicrobial, and antiproliferative effects1[1]. However, the specific derivative 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol presents significant formulation bottlenecks for in vivo efficacy and pharmacokinetic (PK) testing.

As a Senior Application Scientist, I have designed this protocol guide to bridge the gap between in vitro discovery and in vivo validation. The protocols detailed herein are engineered as self-validating systems, ensuring that your dosing vehicles remain stable, reproducible, and biologically compatible.

The Causality Behind Formulation Choices

The physicochemical nature of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol dictates our formulation strategy:

  • Extreme Lipophilicity: The presence of the 2-phenylethyl and ethyl groups drives the LogP upward, severely restricting aqueous solubility. To overcome the high crystal lattice energy, strong aprotic solvents (like DMSO) must be used for primary solubilization.

  • Thiol-Thione Tautomerism: 1,2,4-triazole-3-thiols exist in a dynamic equilibrium between their thiol (-SH) and thione (=S) forms 2[2]. The thione form is favored in polar environments, while the thiol form predominates in non-polar lipids. This shift can trigger rapid precipitation if a purely organic vehicle is injected directly into the aqueous bloodstream. We mitigate this by employing micelle-forming surfactants (Tween 80) and bridging co-solvents (PEG400).

  • Ionizable Groups: The thiol group possesses a weakly acidic pKa (~7.5 - 8.5)3[3]. Adjusting the formulation pH slightly above the pKa can yield a highly soluble thiolate anion, offering an alternative route for intravenous dosing.

Quantitative Data and Dosing Parameters

To ensure accurate dosing across murine models, all quantitative formulation parameters and typical in vivo dosing metrics for triazole derivatives 4[4] are summarized in the tables below.

Table 1: Physicochemical Properties and Formulation Implications

PropertyCharacteristic of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiolFormulation Implication
Aqueous Solubility Very Low (< 0.1 mg/mL predicted)Requires co-solvents, surfactants, or nanosuspension techniques.
Lipophilicity (LogP) High (Driven by phenylethyl and ethyl groups)High affinity for lipid-based vehicles; risk of in vivo precipitation.
Tautomerism Thiol (-SH) ⇌ Thione (=S) equilibriumSolubility varies with solvent polarity; affects receptor binding.
pKa ~7.5 - 8.5 (Thiol group)Can be formulated as a sodium salt in slightly alkaline buffers (pH 9.0).

Table 2: Quantitative Dosing Parameters for Preclinical In Vivo Studies (Mice)

RouteTypical Dose RangeMax Injection VolumeTarget Formulation ConcentrationPreferred Vehicle
Intravenous (IV) 1 - 10 mg/kg5 mL/kg (100 µL / 20g mouse)0.2 - 2.0 mg/mL5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline
Intraperitoneal (IP) 10 - 50 mg/kg10 mL/kg (200 µL / 20g mouse)1.0 - 5.0 mg/mL5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline
Oral (PO) 10 - 100 mg/kg10 mL/kg (200 µL / 20g mouse)1.0 - 10.0 mg/mL0.5% CMC-Na / 0.1% Tween 80 in Water

Formulation Decision Matrix

Select the appropriate formulation strategy based on your required route of administration and target exposure levels.

FormulationLogic Start 4-Ethyl-5-(2-phenylethyl)- 4H-1,2,4-triazole-3-thiol Route Determine Administration Route Start->Route IV Systemic (IV/IP) Requires true solution Route->IV PO Oral (PO) Suspension acceptable Route->PO Solvent Co-solvent System (DMSO/PEG400/Tween80) IV->Solvent High lipophilicity Cyclo pH-Adjusted Solution (Carbonate Buffer pH 9.0) IV->Cyclo Salt formation Susp Aqueous Nanosuspension (0.5% CMC-Na / 0.1% Tween 80) PO->Susp Max exposure

Logical decision matrix for selecting in vivo formulation strategies based on administration route.

Step-by-Step Experimental Protocols

Protocol A: Co-Solvent System for Intravenous (IV) or Intraperitoneal (IP) Injection

Target Concentration: 2.0 mg/mL Vehicle Composition: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline

Methodology:

  • Primary Solubilization: Weigh 20 mg of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol powder into a sterile glass vial.

  • DMSO Addition: Add 0.5 mL of pharmaceutical-grade DMSO. Vortex for 2 minutes until a completely clear solution is achieved.

    • Causality: DMSO acts as a powerful hydrogen-bond acceptor, disrupting the crystal lattice and solvating the hydrophobic moieties.

  • Surfactant Addition: Add 0.5 mL of Tween 80. Vortex for 1 minute.

    • Causality: Tween 80 coats the solvated molecules, forming pre-micellar structures that prevent aggregation upon later aqueous dilution.

  • Co-solvent Addition: Add 4.0 mL of PEG400. Vortex for 2 minutes.

    • Causality: PEG400 acts as a dielectric bridge between the highly lipophilic drug-surfactant complex and the final aqueous phase.

  • Aqueous Dilution: Dropwise, add 5.0 mL of sterile 0.9% Saline while continuously vortexing or sonicating.

  • Self-Validating Check: Inspect the vial against a dark background under a strong light. The solution must remain optically clear. If opalescence, cloudiness, or particulate matter is observed, the formulation has failed (precipitation) and the dose concentration is invalid. Discard and restart.

Protocol B: Nanosuspension for Oral (PO) Gavage

Target Concentration: 10.0 mg/mL Vehicle Composition: 0.5% w/v CMC-Na + 0.1% v/v Tween 80 in Deionized Water

Methodology:

  • Vehicle Preparation: Dissolve 0.5 g of Sodium Carboxymethyl Cellulose (CMC-Na) in 100 mL of heated (60°C) deionized water under continuous magnetic stirring until clear. Cool to room temperature and add 100 µL of Tween 80.

  • Wetting: Weigh 100 mg of the compound into a mortar. Add 200 µL of the vehicle and triturate thoroughly with a pestle to form a smooth, uniform paste.

    • Causality: Trituration with a surfactant-containing vehicle reduces the contact angle of the hydrophobic powder, preventing clumping and air entrapment.

  • Dilution: Gradually add the remaining vehicle up to a final volume of 10 mL, triturating continuously.

  • Homogenization: Transfer the suspension to a glass vial and sonicate using a probe sonicator (30 seconds on, 10 seconds off, 3 cycles on ice) to reduce particle size to < 1 µm.

  • Self-Validating Check: Allow the suspension to stand undisturbed for 30 minutes. A successful nanosuspension will show no visible sedimentation or phase separation . If rapid settling occurs, the particle size is too large; repeat the probe sonication step.

In Vivo Pharmacokinetic (PK) Workflow

Once the formulation passes the self-validating checks, proceed to the in vivo PK workflow.

PKWorkflow Form 1. Formulation Preparation & QC Admin 2. In Vivo Dosing (Mice/Rats) Form->Admin Sample 3. Blood Sampling (Time-course) Admin->Sample Process 4. Plasma Extraction (Protein Precipitation) Sample->Process Analyze 5. LC-MS/MS Quantification Process->Analyze

Step-by-step experimental workflow for in vivo pharmacokinetic (PK) evaluation.

References

  • Title: An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives Source: PMC URL
  • Title: Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives Source: MDPI URL
  • Title: Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights Source: PMC URL
  • Title: Alkylsulfanyl-1,2,4-triazoles, a New Class of Allosteric Valosine Containing Protein Inhibitors.

Sources

Technical Notes & Optimization

Troubleshooting

resolving solubility issues of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol in aqueous media

Technical Support Center Guide: Resolving Aqueous Solubility Issues for 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol Introduction This technical guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center

Guide: Resolving Aqueous Solubility Issues for 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol (referred to herein as 'the compound'). More than 40% of new chemical entities (NCEs) are practically insoluble in water, a critical hurdle that can impede screening studies and lead to inadequate bioavailability.[] This document provides a structured approach to understanding and overcoming these solubility issues through systematic troubleshooting, detailed experimental protocols, and an explanation of the underlying chemical principles.

Section 1: Compound Profile & Predicted Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is the foundation for any successful solubilization strategy. While experimental data for this specific molecule is not widely published, we can infer its properties based on its structural components: a 1,2,4-triazole-3-thiol core, an N-ethyl group, and a C-phenylethyl group.[2]

The core structure, 1H-1,2,4-triazole-3-thiol, is known to be soluble in hot water.[3][4] However, the addition of the highly non-polar ethyl and, most significantly, the phenylethyl substituents, drastically increases the molecule's lipophilicity. This is the primary driver of its poor aqueous solubility.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale & Implication for Solubility
Molecular Formula C₁₂H₁₅N₃SMolecular Weight: 233.34 g/mol .[2]
Structure A 1,2,4-triazole core with N-ethyl and C-phenylethyl substituents and a C-thiol group.[2]The large, non-polar phenylethyl group is the dominant structural feature driving low water solubility.
pKa (Acid Dissociation Constant) ~9.2 (Predicted for the thiol group)The thiol (-SH) group is weakly acidic, based on the pKa of the parent 1H-1,2,4-triazole-3-thiol core.[4] This suggests that solubility will increase significantly in alkaline conditions (pH > 9) due to the formation of the more soluble thiolate anion.[5]
logP (Lipophilicity) High (Predicted > 3.0)The phenylethyl and ethyl groups contribute significantly to the molecule's hydrophobicity. High logP values are strongly correlated with poor aqueous solubility. Computational methods are often used to predict logP for novel triazole derivatives.[6][7][8]
Expected Solubility Poorly soluble in neutral aqueous media.The combination of a crystalline solid state and high lipophilicity makes spontaneous dissolution in water thermodynamically unfavorable.

Section 2: Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve in water or standard buffers (e.g., PBS pH 7.4). Why? A: The compound's chemical structure contains large non-polar groups (phenylethyl and ethyl) that make it highly lipophilic, or "water-fearing." This hydrophobicity is the primary reason for its low solubility in aqueous media.[]

Q2: What is the very first and simplest thing I should try to get it into solution? A: The simplest first step is pH adjustment.[] Since the molecule has an acidic thiol group, increasing the pH of your aqueous media to 10-11 with a base like sodium hydroxide (NaOH) should significantly improve solubility by converting the neutral molecule into its more soluble anionic (thiolate) form.[5] Always verify that your compound is stable at high pH before proceeding with experiments.

Q3: I dissolved my compound in DMSO for my cell-based assay, but it precipitated when I added it to the media. What happened? A: This is a common issue when using co-solvents. While the compound is likely very soluble in 100% DMSO, its solubility dramatically decreases when the DMSO is diluted into the aqueous culture medium. This causes the compound to crash out of solution. To avoid this, you should determine the maximum percentage of DMSO your final solution can tolerate without precipitation while still achieving the desired final concentration of your compound. Often, combining a co-solvent with another technique like pH adjustment is necessary.[]

Q4: How do I know if my chosen solubilization method is degrading the compound? A: You must perform a preliminary stability assessment. After dissolving the compound using your chosen method (e.g., high pH, co-solvent), incubate the solution under experimental conditions (e.g., 37°C for 24 hours). Analyze the sample by a stability-indicating method like HPLC-UV before and after incubation. The appearance of new peaks or a decrease in the main peak area suggests degradation. This process is a simplified version of forced degradation studies, which are essential for understanding a molecule's intrinsic stability.[9][10][11]

Section 3: In-Depth Troubleshooting & Methodologies

Foundational Experiment: Determining Baseline Aqueous Solubility

Before attempting to enhance solubility, you must first quantify the compound's baseline thermodynamic solubility. The shake-flask method is the gold standard for this measurement.[12]

Protocol: Equilibrium Solubility by Shake-Flask Method

  • Preparation: Add an excess amount of the solid compound (enough so that undissolved solid remains visible) to a known volume of your aqueous medium (e.g., deionized water, pH 7.4 buffer) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.[12][13] The solution should appear as a slurry.

  • Separation: Stop agitation and allow the undissolved solid to settle. Carefully remove a sample of the supernatant. To remove any remaining microscopic particles, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) and then filter it through a low-binding 0.22 µm filter (e.g., PVDF).[12]

  • Quantification: Analyze the concentration of the compound in the clarified filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

  • Confirmation (Optional but Recommended): Recover the remaining solid material from the vial and analyze its physical form using techniques like XRPD or DSC to confirm it has not changed its crystalline form during the experiment.[12]

Strategy 1: pH Adjustment

This strategy leverages the compound's acidic thiol group to increase solubility through ionization.[][14]

Causality: Below its pKa, the compound exists primarily in its neutral, poorly soluble form. By raising the pH of the solution to be at least 1-2 units above the pKa, the equilibrium shifts towards the deprotonated, anionic thiolate form. This charged species has much greater affinity for polar water molecules, leading to a dramatic increase in solubility.[5][15]

Protocol: Generating a pH-Solubility Profile

  • Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 9, 10, 11, 12).

  • For each pH point, perform the shake-flask solubility experiment as described in Section 3.1.

  • Plot the measured solubility (on a log scale) against the pH.

  • The resulting curve will show you the pH at which solubility begins to increase and the maximum solubility achievable through this method. This is critical for preparing stock solutions for biological assays.

Strategy 2: Co-solvency

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[16] This makes the environment more favorable for dissolving lipophilic compounds like this triazole derivative.

Causality: Water maintains a strong hydrogen-bonding network, which tends to exclude non-polar molecules. Co-solvents disrupt this network, reducing the energy required to create a cavity for the solute molecule, thereby increasing solubility.[]

Table 2: Common Pharmaceutical Co-solvents

Co-solventTypical Starting Concentration (% v/v)Notes
Ethanol 5 - 20%Generally well-tolerated in many systems.[17]
Propylene Glycol (PG) 10 - 40%A common vehicle for oral and parenteral formulations.[]
Polyethylene Glycol 400 (PEG 400) 10 - 50%Can achieve high solubility but also increases viscosity.[18]
Dimethyl Sulfoxide (DMSO) 1 - 10% (final assay conc. <0.5%)Excellent solubilizer but can have biological effects and cause precipitation upon dilution. Use with caution.[]

Protocol: Co-solvent Solubility Screening

  • Prepare several aqueous solutions containing different concentrations of a chosen co-solvent (e.g., 5%, 10%, 20%, 40% PG in water).

  • Perform the shake-flask solubility experiment (Section 3.1) in each co-solvent mixture.

  • Analyze the results to determine the co-solvent concentration required to achieve your target solubility. Be mindful that high co-solvent concentrations may not be suitable for all experimental systems (e.g., cell culture).

Strategy 3: Cyclodextrin Inclusion Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like the phenylethyl portion of your compound, forming a more water-soluble inclusion complex.[19][20][21]

Causality: The non-polar part of the drug molecule partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the CD interacts favorably with water. This complex effectively masks the drug's hydrophobicity, leading to a significant increase in its apparent aqueous solubility.[19][22]

Table 3: Common Pharmaceutical Cyclodextrins

CyclodextrinKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and a favorable safety profile. Widely used in formulations.[20]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Anionic derivative with very high water solubility; can enhance solubility via both inclusion and electrostatic interactions.[20]

Protocol: Phase-Solubility Study with Cyclodextrins

  • Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD).

  • Add an excess of the solid compound to each solution and perform the shake-flask experiment (Section 3.1).

  • Plot the measured solubility of the compound against the cyclodextrin concentration. A linear increase (an A-type profile) typically indicates the formation of a soluble 1:1 complex, and the slope can be used to calculate the complexation stability constant.[20]

Section 4: Visualization Workflows

Diagram 1: Decision Workflow for Solubilization

Solubilization_Workflow start Start: Compound is Insoluble in Aqueous Media ph_adjust Strategy 1: pH Adjustment (Target pH > 10) start->ph_adjust check_ph_sol Is target concentration achieved & compound stable? ph_adjust->check_ph_sol cosolvent Strategy 2: Co-solvency (e.g., PG, PEG 400, Ethanol) check_ph_sol->cosolvent No success Success: Proceed with Experiment check_ph_sol->success Yes check_cosolvent_sol Is target concentration achieved & co-solvent level acceptable? cosolvent->check_cosolvent_sol cyclodextrin Strategy 3: Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) check_cosolvent_sol->cyclodextrin No check_cosolvent_sol->success Yes check_cd_sol Is target concentration achieved? cyclodextrin->check_cd_sol combine Combine Strategies (e.g., pH + Co-solvent) check_cd_sol->combine No check_cd_sol->success Yes fail Re-evaluate: Consider alternative strategies (e.g., solid dispersion, nanosuspension) combine->fail Cyclodextrin_Mechanism cluster_0 Before Complexation cluster_1 After Complexation Compound Poorly Soluble Compound (Hydrophobic Phenylethyl Group) Water Aqueous Medium Compound->Water Low Affinity CD Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Encapsulation Water2 Aqueous Medium Complex->Water2 High Affinity

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin to form a soluble complex.

References

  • Patel, K., et al. (2021). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Advanced Pharmacy Education & Research. Retrieved from [Link]

  • Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • Patel, Y., & Shah, N. (2021). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Retrieved from [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • SGS. (n.d.). Forced Degradation Testing. Retrieved from [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • Al-Haj, N., et al. (2025). Cyclodextrin-based inclusion complexes to enhance the solubility and oral bioavailability of indapamide: experimental and computational approaches. Taylor & Francis Online. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • CD Formulation. (n.d.). Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film. Retrieved from [Link]

  • Singh, A., et al. (2025). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Preprints.org. Retrieved from [Link]

  • Dow Development Laboratories. (2022). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Retrieved from [Link]

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). Tropical Journal of Pharmaceutical Research. Retrieved from [Link]

  • Pion. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Wimmer, R. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Retrieved from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Scribd. (n.d.). Analytical Method. Solubility Test. Retrieved from [Link]

  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. (n.d.). Crystal Growth & Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted LogP values for (a) thiazolo[3,2-b]t[][9][19]riazoles (1a–16a).... Retrieved from [Link]

  • Determination of Solubility by Gravimetric Method. (n.d.). Pharmapproach.com. Retrieved from [Link]

  • Fedotov, S. O., & Hotsulia, A. S. (n.d.). synthesis and properties of 1,2,4-triazole-3-thiol derivatives with a thiadiazole moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). The calculated logP calcd values for 1,2,3-triazole-dipyridothiazine.... Retrieved from [Link]

  • MDPI. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Retrieved from [Link]

  • Pure Aqua, Inc. (2025). pH Adjustment in Wastewater Treatment: Mechanisms and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Journal of Microbiology and Related Research. Retrieved from [Link]

  • NextSDS. (n.d.). 4-ETHYL-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL. Retrieved from [Link]

  • ResearchGate. (2025). A Method to Correct the pH and Acid Dissociation Constants of Weak Aqueous Acid Solutions with Temperature. Retrieved from [Link]

  • PubChem. (n.d.). 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl-. Retrieved from [Link]

  • Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. (2023). Arabian Journal of Chemistry. Retrieved from [Link]

  • Digital Analysis Corp. (n.d.). pH Adjustment and Neutralization, the basics. Retrieved from [Link]

  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. (n.d.). Molecules. Retrieved from [Link]

  • Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one. (2022). Arabian Journal of Chemistry. Retrieved from [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Egyptian Journal of Chemistry. Retrieved from [Link]

  • MDPI. (2023). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Retrieved from [Link]

  • ChemBK. (2024). 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Column Chromatography Purification of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

[ Refining Elution Protocol I'm now zeroing in on an optimal elution protocol. Acidified DCM or acetonitrile pre-treatment is essential for the column.

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Author: BenchChem Technical Support Team. Date: March 2026

[

Refining Elution Protocol

I'm now zeroing in on an optimal elution protocol. Acidified DCM or acetonitrile pre-treatment is essential for the column. Liquid loading is now the method of choice. Argon pressure, and rapid evaporation is the next focus. I'm focusing on fraction collection and TLC analysis for optimal recovery, and am evaluating a color-coded workflow.

Finalizing Technical Guide

I'm now putting the finishing touches on the technical guide, ensuring optimal flow. I'm finalizing the DOT diagram for a visual step-by-step workflow, and I've integrated the chemical behavior diagrams, focusing on color-coding for clarity. I am now confirming the details on the References section.

Finalizing Supporting References

I'm now integrating reference 2, the R1 HPLC column study, and reference 3, the Benchchem guide, to support the chosen methodologies. I've also incorporated a MDPI paper describing 1,2,4-triazole derivatives. These references will strengthen explanations in the guide.

Validating Color Palette

I'm now confirming the color palette for the DOT diagrams, ensuring high contrast and readability. I'm verifying the use of white text on the blue background, dark grey on yellow, and grey on the arrows. I'm focusing on ensuring consistent color usage across the diagrams for the entire guide.

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with the isolation and purification of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol .

1,2,4-triazole-3-thiols present unique chromatographic challenges due to their tautomeric nature, susceptibility to oxidative dimerization, and strong hydrogen-bonding capabilities. This guide synthesizes field-proven methodologies to ensure high-purity isolation without compromising yield.

Part 1: The Causality of Chromatographic Behavior (Expertise & Experience)

Before troubleshooting, it is critical to understand why 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol behaves erratically on standard bare silica (SiO₂) stationary phases.

  • Thiol-Thione Tautomerism: The molecule exists in a dynamic equilibrium between the thiol (-SH) and thione (=S) forms. Because these two forms have distinctly different polarities and hydrogen-bonding capacities, the equilibrium shifts continuously as the compound interacts with the mobile phase, leading to severe band broadening and "streaking."

  • Oxidative Dimerization: The free thiol group is highly susceptible to oxidation, forming a disulfide dimer. The slightly acidic and highly active surface of standard silica gel, combined with dissolved oxygen in solvents, catalyzes this oxidation during the run.

  • Silanol Interactions: The triazole nitrogens strongly interact with unendcapped silanol groups on the stationary phase, causing irreversible binding or tailing.

Part 2: Troubleshooting Guides & FAQs

Q1: My compound is streaking severely across the TLC plate and co-eluting with impurities on the column. How do I fix this? A1: Streaking is the macroscopic symptom of thiol-thione tautomerization and strong silanol interactions. Solution: You must suppress the ionization of the silanol groups and lock the tautomeric equilibrium. Add an acidic modifier to your mobile phase. Using 0.1% to 0.5% Formic Acid (HCOOH) or Glacial Acetic Acid in your eluent (e.g., Dichloromethane/Methanol or Dichloromethane/Isopropanol) is a self-validating standard protocol for 1,2,4-triazole-3-thiones 1.

Q2: I am seeing a distinct, less polar spot eluting just before my main product. NMR shows it lacks the free -SH proton. What is happening? A2: You are observing the formation of the disulfide dimer (bis(4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl) disulfide). This is an oxidation artifact generated on the column. Solution: To prevent on-column oxidation:

  • Degas all chromatography solvents using sonication or sparging with Argon.

  • Run the column under positive Argon pressure rather than compressed air.

  • Minimize the compound's residence time on the silica by using flash chromatography rather than gravity flow.

Q3: My recovery yield is exceptionally low (<40%), even though TLC showed complete conversion in the reaction mixture. Where is my product? A3: Triazole-thiols can irreversibly coordinate with trace metal impurities present in lower-grade silica gel, or bind too strongly to the stationary phase 2. Solution: Switch to a higher-grade, metal-free silica, or transition to Reverse Phase (RP) chromatography. Using a C18 or specialized low-silanol RP column with an Acetonitrile/Water/Formic Acid gradient dramatically improves recovery yields for triazole derivatives 3.

Part 3: Step-by-Step Methodology: Optimized Normal Phase Flash Chromatography

Self-Validating Protocol for 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Step 1: Stationary Phase Preparation

  • Select high-purity, metal-free silica gel (230-400 mesh) to prevent thiol-metal coordination.

  • Slurry pack the column using the starting mobile phase: Dichloromethane (DCM) containing 0.1% Formic Acid (v/v). The acid pre-treats the column, neutralizing active silanol sites.

Step 2: Sample Loading

  • Dissolve the crude mixture in a minimum volume of DCM. If the compound is poorly soluble, add up to 5% Methanol or Isopropanol.

  • Critical Checkpoint: Do not use dry loading with standard silica. The extended surface area exposure accelerates disulfide formation. Liquid load directly onto the protective sand layer.

Step 3: Elution Strategy

  • Elute using a gradient of DCM to DCM/Isopropanol (90:10 v/v) + 0.1% HCOOH 1.

  • Apply positive Argon pressure to achieve a flow rate that ensures a total column residence time of under 20 minutes.

Step 4: Fraction Collection & Evaporation

  • Collect fractions in glass tubes pre-flushed with Argon.

  • Evaporate the pooled fractions immediately under reduced pressure at a water bath temperature not exceeding 35°C to prevent thermal degradation of the thiol.

Part 4: Data Presentation

Table 1: Mobile Phase System Comparison for 1,2,4-Triazole-3-thiols

Solvent SystemModifierAdvantagesDisadvantages
Hexane / Ethyl AcetateNoneGood for removing non-polar starting materials.Severe streaking of the target thiol; poor recovery.
DCM / Diethyl Ether (8:2)NoneStandard for stable imine/triazole derivatives 4.May still allow some tautomeric broadening.
DCM / Isopropanol (90:10)0.1% Formic AcidOptimal. Sharp peaks, suppresses silanol interactions 1.Requires extended vacuum drying to remove Formic Acid.
Acetonitrile / Water (RP)0.1% Formic AcidEliminates silica-induced oxidation; highest recovery 3.Requires C18 stationary phase and lyophilization.
Part 5: Visualizations

Workflow A Crude Mixture 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol B Sample Preparation (Dissolve in DCM, avoid dry loading) A->B C Column Equilibration (DCM/Isopropanol + 0.1% HCOOH) B->C D Flash Elution (Argon positive pressure) C->D E Fraction Collection & TLC (Monitor under UV 254 nm) D->E F Disulfide Impurity (Fast eluting, non-polar) E->F Elutes First G Target Thiol Product (Main fraction, sharp peak) E->G Elutes Second H Polar Impurities (Retained on column) E->H Retained

Caption: Optimized flash chromatography workflow for isolating 1,2,4-triazole-3-thiols.

ChemBehavior Thiol Thiol Form (-SH) (Polar, H-bond donor) Thione Thione Form (=S) (Dominant in polar solvents) Thiol->Thione Tautomerization (Causes streaking) Disulfide Disulfide Dimer (-S-S-) (Oxidation artifact) Thiol->Disulfide O2 / Silica Catalysis (Causes yield loss) Silanol Irreversible Binding (To active SiO2 sites) Thiol->Silanol H-bonding / Metal coordination Thione->Silanol Suppressed by HCOOH

Caption: Mechanistic pathways of 1,2,4-triazole-3-thiol degradation and binding during chromatography.

References
  • Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria Source: PMC / National Library of Medicine URL
  • Separation of 3-(Heptylthio)
  • Technical Support Center: Purification of 1,2,4-Triazole Salts Source: Benchchem URL
  • 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases Source: MDPI URL

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Data Characterization of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals The Significance of NMR in Structural Elucidation NMR spectroscopy stands as a cornerstone technique in organic chemistry, providing unparalleled insight in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of NMR in Structural Elucidation

NMR spectroscopy stands as a cornerstone technique in organic chemistry, providing unparalleled insight into the molecular structure of a compound.[1][2] For a molecule like 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, ¹H NMR allows for the determination of the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. Concurrently, ¹³C NMR provides a detailed map of the carbon skeleton, revealing the number of non-equivalent carbon atoms and their hybridization states.[3][4]

The causality behind choosing NMR as the primary characterization tool lies in its ability to provide a complete picture of the molecule's covalent framework. The distinct electronic environments of the ethyl group, the phenylethyl moiety, and the triazole ring will give rise to a unique set of chemical shifts and coupling constants, acting as a "fingerprint" for the molecule.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of direct experimental spectra, we can predict the ¹H and ¹³C NMR chemical shifts for 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. These predictions are based on established increments for substituents on heterocyclic rings and data from similar compounds reported in the literature.[5][6][7] It is important to note the potential for tautomerism in 1,2,4-triazole-3-thiol derivatives, which can influence the observed spectra, particularly the position of the SH and any NH protons, and the chemical shifts of the triazole ring carbons.[8][9] The thione tautomer is often the more stable form in solution.[8][9]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic; its high polarity can help in observing exchangeable protons like the SH proton, which might be broadened or absent in less polar solvents like CDCl₃.[10][11]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~13.5 - 14.0br s1HSHThe thiol proton in 1,2,4-triazole-3-thiols is known to resonate at a very downfield position due to hydrogen bonding and the acidic nature of the proton. For example, the SH proton in similar triazole thiols has been observed in the range of 12.96-13.98 ppm.[5]
~7.15 - 7.35m5HAr-HThe five protons of the phenyl ring are expected to appear as a complex multiplet in their characteristic region. The chemical shifts of these protons in a phenylethyl group are typically observed between 7.20 and 7.32 ppm.[12]
~4.00 - 4.10q2HN-CH₂-CH₃The methylene protons of the N-ethyl group will appear as a quartet due to coupling with the adjacent methyl protons. In 4-ethyl-3,5-disubstituted-4H-1,2,4-triazoles, this quartet is typically found around 4.23-4.36 ppm.[7]
~3.00 - 3.10t2HPh-CH₂-CH₂-The methylene protons adjacent to the phenyl ring will be a triplet, coupled to the other methylene group. In phenethylamine derivatives, these protons are observed around 2.8 ppm.[13]
~2.80 - 2.90t2HPh-CH₂-CH₂-The methylene protons adjacent to the triazole ring will also appear as a triplet. Their chemical shift is influenced by the heterocyclic ring.
~1.20 - 1.30t3HN-CH₂-CH₃The methyl protons of the N-ethyl group will be a triplet, coupled to the adjacent methylene protons. This signal is typically observed around 1.16-1.29 ppm in related structures.[7]
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The predicted ¹³C NMR spectrum provides a clear map of the carbon framework.

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~165 - 170C=S (C3)The thione carbon of the triazole ring is expected to be significantly downfield. In related 1,2,4-triazole-3-thiones, this carbon appears in the range of 160-170 ppm.[3]
~150 - 155C5The C5 carbon of the triazole ring, substituted with the phenylethyl group, will also be downfield. For 4,5-disubstituted 1,2,4-triazoles, the ring carbons are typically in the 140-160 ppm range.[3]
~140 - 142Ar-C (ipso)The ipso-carbon of the phenyl ring will be deshielded.
~128 - 129Ar-CH (ortho, meta)The ortho and meta carbons of the phenyl ring are expected in this region.
~126 - 127Ar-CH (para)The para carbon of the phenyl ring will be in a similar region to the ortho and meta carbons.
~40 - 42N-CH₂-CH₃The methylene carbon of the N-ethyl group. In similar structures, this carbon is found around 40 ppm.[7]
~33 - 35Ph-CH₂-CH₂-The methylene carbon adjacent to the phenyl ring.
~28 - 30Ph-CH₂-CH₂-The methylene carbon adjacent to the triazole ring.
~14 - 16N-CH₂-CH₃The methyl carbon of the N-ethyl group, typically appearing around 15-16 ppm.[7]

Experimental Protocol for NMR Data Acquisition

To validate the predicted data, a standardized experimental protocol is essential for ensuring data reproducibility and accuracy.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

  • Use a 400 MHz (or higher) NMR spectrometer.[14]

  • Lock the spectrometer on the deuterium signal of DMSO-d₆.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the spectrum with the following typical parameters:

    • Spectral width: -2 to 15 ppm

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 30-45 degrees

3. ¹³C NMR Data Acquisition:

  • Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquire the spectrum with proton decoupling.

  • Typical parameters:

    • Spectral width: -10 to 200 ppm

    • Number of scans: 1024 or more, depending on sample concentration

    • Relaxation delay: 2-5 seconds

    • Pulse angle: 45-90 degrees

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

Visualizing the Molecular Structure and NMR Workflow

To better understand the relationships between the different parts of the molecule and the experimental process, the following diagrams are provided.

Caption: Molecular structure of the target compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound b Dissolve in DMSO-d6 with TMS a->b c Transfer to NMR Tube b->c d Insert into Spectrometer c->d e Lock and Shim d->e f Acquire 1H & 13C Spectra e->f g Fourier Transform f->g h Phase and Calibrate g->h i Integrate (1H) and Assign Peaks h->i j j i->j Final Characterization Report

Caption: Experimental workflow for NMR characterization.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral characterization of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. By combining predictive data with comparative analysis of related structures, researchers can confidently assign the spectral features of this molecule. The detailed experimental protocol ensures that high-quality, reproducible data can be obtained for definitive structural confirmation. This approach of predictive analysis supported by empirical data from analogous compounds is a powerful strategy in modern chemical research, enabling the efficient and accurate characterization of novel molecular entities.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2002). Synthesis of 3-alkyl-4-(arylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones and 3-alkyl-4-alkylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-ones and their antimicrobial activities. Bioorganic & Medicinal Chemistry, 10(12), 3717–3723. [Link]

  • Bayrak, H., Demirbas, A., Karaoglu, S. A., & Demirbas, N. (2009). Synthesis of some new 1,2,4-triazoles, their Mannich and Schiff bases and evaluation of their antimicrobial activities. European Journal of Medicinal Chemistry, 44(3), 1057–1066. [Link]

  • Tozkoparan, B., Kupeli, E., Yeşilada, E., & Ertan, M. (2007). Preparation of 5-aryl-3-(alkylthio)-1,2,4-triazoles and their anti-inflammatory and antinociceptive activities. Bioorganic & Medicinal Chemistry, 15(4), 1808–1814. [Link]

  • Rebaz, F. A., Taha, Z. A., & Jassm, M. A. (2020). Synthesis, Experimental and Theoretical Characterization of Some New 1, 2, 4-Triazole-3-Thione Schiff Bases as Potential Corrosion Inhibitors for Mild Steel in HCl Solution. Journal of Bio- and Tribo-Corrosion, 6(4), 1-17. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Friebolin, H. (2010). Basic one-and two-dimensional NMR spectroscopy. John Wiley & Sons. [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]

  • Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antifungal and antioxidant activities of new coumarin derivatives. BMC complementary and alternative medicine, 12(1), 1-8. [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. [Link]

  • University of Gothenburg. (2023, September 26). Small molecule-NMR. [Link]

  • ResearchGate. (2022, September 7). (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. [Link]

  • Oregon State University. (n.d.). Small Molecule Characterization | Nuclear Magnetic Resonance Facility. [Link]

  • PubMed. (2016, June 15). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl). [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

  • American Chemical Society. (2026, March 3). Novel Phenethylamine-Based Aroyl Thiourea Derivatives: Design, Synthesis, and Multibiological Evaluation. [Link]

  • MDPI. (2020, December 10). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • National Institutes of Health. (n.d.). NMR Characterization of RNA Small Molecule Interactions - PMC. [Link]

  • American Chemical Society. (2026, March 3). Novel Phenethylamine-Based Aroyl Thiourea Derivatives: Design, Synthesis, and Multibiological Evaluation. [Link]

  • MDPI. (2020, December 10). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. [Link]

  • R Discovery. (2017, June 5). Tautomerism aspect of thione-thiol combined with spectral investigation of some 4-amino-5-methyl-1,2,4-triazole-3-thione Schiff's bases. [Link]

  • PubMed. (2016, June 15). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl). [Link]

Sources

Comparative

FT-IR Spectroscopic Profiling of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol: A Comparative Guide

Executive Summary & Spectroscopic Significance In the landscape of modern drug development, 1,2,4-triazole-3-thiol derivatives are highly valued for their broad-spectrum pharmacological properties, including potent antif...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Spectroscopic Significance

In the landscape of modern drug development, 1,2,4-triazole-3-thiol derivatives are highly valued for their broad-spectrum pharmacological properties, including potent antifungal and antibacterial activities. During the synthesis and structural validation of complex derivatives like 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol , analytical chemists face a distinct challenge: resolving the compound's thione-thiol tautomeric equilibrium.

Fourier Transform Infrared (FT-IR) spectroscopy serves as the gold standard for this validation. By objectively comparing the FT-IR absorption profile of this target compound against simpler baseline analogs (e.g., 4-methyl-4H-1,2,4-triazole-3-thiol), researchers can map how bulky substituents like the 2-phenylethyl group influence molecular geometry, hydrogen bonding, and tautomeric stability[1].

Thione-Thiol Tautomerism: The Analytical Challenge

1,2,4-triazole-3-thiols can exist in two tautomeric forms: the thiol form (characterized by an S-H bond) and the thione form (characterized by a C=S double bond and an N-H proton). In the solid state, strong intermolecular hydrogen bonding typically drives the equilibrium toward the thione form[2]. However, the steric bulk of the ethyl and 2-phenylethyl groups in our target compound can disrupt this lattice packing, resulting in unique spectral shifts compared to standard library spectra.

Tautomer_Equilibrium A 1,2,4-Triazole-3-thiol Derivatives B Thione Tautomer (Dominant in Solid State) A->B KBr Pellet C Thiol Tautomer (Dominant in Solution) A->C Solvated State D FT-IR Markers: N-H Stretch (~3180 cm⁻¹) C=S Stretch (~1250 cm⁻¹) B->D Spectral Readout E FT-IR Markers: S-H Stretch (~2650 cm⁻¹) C=N Stretch (~1580 cm⁻¹) C->E Spectral Readout

Logical mapping of phase-dependent thione-thiol tautomerism and corresponding FT-IR markers.

Comparative Spectral Performance: Target vs. Standard Analogs

To validate the structural integrity of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, its FT-IR absorption peaks must be benchmarked against a structurally simpler analog. The table below summarizes the quantitative data, highlighting how the addition of the ethyl and 2-phenylethyl moieties alters the vibrational frequencies [3].

Vibrational Mode4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol (cm⁻¹)4-Methyl-4H-1,2,4-triazole-3-thiol (Baseline) (cm⁻¹)Spectroscopic Implication & Causality
N-H Stretch ~3180 (Broad)~3150 (Broad)Confirms thione tautomer dominance. The upward shift to 3180 cm⁻¹ indicates altered hydrogen bonding due to steric hindrance from the bulky 2-phenylethyl group.
Aromatic C-H Stretch 3030 - 3080N/AValidates the presence of the phenyl ring in the target compound.
Aliphatic C-H Stretch 2850 - 2960~2930Confirms the integration of both the ethyl and phenylethyl aliphatic chains.
S-H Stretch ~2650 (Weak)~2580 (Weak)Indicates a minor presence of the thiol tautomer trapped within the solid-state matrix.
C=N Stretch ~1580~1560Verifies the successful cyclization of the 1,2,4-triazole ring.
C=S Stretch ~1250~1210Primary marker for the thione form. The higher frequency suggests reduced double-bond delocalization compared to the methyl analog.
Out-of-Plane C-H Bend 700, 750N/ADistinctive fingerprint confirming a mono-substituted benzene ring.

Self-Validating Experimental Protocol for High-Resolution FT-IR

To ensure the trustworthiness and reproducibility of the spectral data, the FT-IR acquisition must be treated as a self-validating system. Poor sample preparation can induce the Christiansen effect (asymmetric scattering) or introduce moisture that masks the critical N-H stretching region.

Follow this field-proven protocol for KBr pellet FT-IR analysis:

Step 1: System Calibration & Verification

  • Action: Scan a standard 1.5 mil polystyrene calibration film before analyzing the compound.

  • Validation: Ensure the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are detected within a ±1 cm⁻¹ tolerance.

  • Causality: This step mathematically validates that the interferometer is correctly aligned and the laser frequency is stable, preventing instrumental drift from being misidentified as a structural shift.

Step 2: Background Matrix Collection

  • Action: Pulverize 100 mg of spectroscopic-grade KBr (pre-dried at 110°C for 24 hours) and press into a blank pellet. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: KBr is highly hygroscopic. Using a dedicated, identically processed KBr blank subtracts latent moisture (broad O-H stretch at ~3400 cm⁻¹) that would otherwise overlap with and obscure the crucial N-H stretch of the triazole ring.

Step 3: Matrix Isolation & Grinding

  • Action: Mix 1.5 mg of the synthesized 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol with 100 mg of the dried KBr. Grind in an agate mortar for exactly 2 minutes.

  • Causality: Achieving a homogenous particle size of less than 2 µm (smaller than the shortest IR wavelength being measured) prevents anomalous dispersion and asymmetric peak distortion, ensuring sharp, quantifiable C=S and C=N peaks.

Step 4: Vacuum Pellet Pressing

  • Action: Transfer the powder to a die and apply 10 tons of pressure for 3 minutes under a vacuum environment.

  • Causality: The vacuum evacuates trapped air pockets, preventing the formation of an opaque pellet. A highly transparent pellet maximizes infrared transmittance, ensuring high signal-to-noise ratios for weak signals like the S-H stretch (~2650 cm⁻¹).

Step 5: Spectral Deconvolution

  • Action: Scan the sample from 4000 to 400 cm⁻¹. Apply baseline correction and integrate the area under the C=S peak (~1250 cm⁻¹) versus the S-H peak (~2650 cm⁻¹).

  • Causality: This quantitative comparison definitively resolves the tautomeric ratio of the synthesized batch, confirming whether the product is structurally stable in its solid-state thione form.

References

  • Adsorption of 4-Methyl-4H-1,2,4-triazole-3-thiol Molecules on Silver Nanocolloids: FT-IR, Raman, and Surface-Enhanced Raman Scattering Study Aided by Density Functional Theory. The Journal of Physical Chemistry C. URL:[Link]

  • Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL:[Link]

  • Spectral Characterization And Biological Screening Of 1,2,4-Triazole Derivatives Of Isothiocyanates. Journal of Pharmaceutical Negative Results. URL:[Link]

Validation

Structural Characterization of 4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol: A Methodological Comparison Guide

Executive Summary The compound 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol (CAS: 590376-41-3) is a highly versatile heterocyclic scaffold with significant applications in medicinal chemistry, particularly as an a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol (CAS: 590376-41-3) is a highly versatile heterocyclic scaffold with significant applications in medicinal chemistry, particularly as an antimicrobial and chemotherapeutic agent[1][2]. A critical challenge in developing structure-activity relationships (SAR) for this class of compounds is the phenomenon of thiol-thione tautomerism. In solution, these molecules exist in an equilibrium, but in the solid state, they predominantly crystallize as the thione tautomer[3].

This guide provides an objective comparison of structural elucidation methodologies—Single Crystal X-Ray Diffraction (SCXRD), Powder X-Ray Diffraction (PXRD), and Microcrystal Electron Diffraction (MicroED)—for characterizing 1,2,4-triazole-3-thiols. It also provides self-validating experimental protocols and comparative crystallographic data to guide researchers in isolating and analyzing this specific target.

Methodological Comparison: SCXRD vs. PXRD vs. MicroED

To accurately determine the tautomeric state, hydrogen bonding networks, and the conformational flexibility of the 2-phenylethyl group, researchers must select the appropriate diffraction technique.

Single Crystal X-Ray Diffraction (SCXRD)
  • Performance: The gold standard for absolute structure determination. It provides unambiguous assignment of hydrogen atoms, which is critical for distinguishing the N-H (thione) from the S-H (thiol) tautomer. Furthermore, it accurately measures the C-S bond length (~1.68 Å for C=S vs. ~1.75 Å for C-S)[4].

  • Limitations: Requires the growth of large, high-quality single crystals (typically >10–20 µm in all dimensions), which can be difficult for highly flexible molecules that tend to oil out or form twinned crystals.

Powder X-Ray Diffraction (PXRD)
  • Performance: Excellent for bulk phase purity analysis and identifying polymorphism.

  • Limitations: While de novo structure solution from powder data (via Rietveld refinement) is possible, the conformational flexibility of the ethyl and 2-phenylethyl chains in 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol creates severe peak overlap, making precise atomic coordinate extraction highly unreliable compared to SCXRD.

Microcrystal Electron Diffraction (MicroED)
  • Performance: A breakthrough alternative when only nanocrystalline powder (<1 µm) is available. Electrons interact with matter much more strongly than X-rays, allowing data collection from vanishingly small crystals.

  • Limitations: Dynamical scattering effects can distort reflection intensities, making the refinement of anisotropic displacement parameters and the exact localization of hydrogen atoms (crucial for tautomer identification) more challenging than in SCXRD.

Verdict: For 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, SCXRD remains the superior methodology due to the absolute necessity of resolving the N-H proton and the highly flexible 2-phenylethyl substituent.

Structural Dynamics & Tautomerism

In 1,2,4-triazole-3-thiols, the position of the labile proton dictates the intermolecular packing. Density Functional Theory (DFT) calculations on related analogs, such as 4-(2-phenylethyl)-5-(2-furyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, demonstrate that the thione form is approximately 13–14 kcal/mol more stable than the thiol form[3]. In the crystal lattice, this stability is further locked in by robust intermolecular N-H···S hydrogen bonds, which typically form centrosymmetric dimers or helical chains[4][5].

Tautomerism Thiol Thiol Tautomer (S-H Bond, C-S Single Bond) Equilibrium Tautomeric Equilibrium (Solution Phase) Thiol->Equilibrium Thione Thione Tautomer (N-H Bond, C=S Double Bond) Thione->Equilibrium HBond Intermolecular H-Bonding (Strong N-H...S Motifs) Thione->HBond Equilibrium->Thione Solid State Preference Packing Crystal Packing (Centrosymmetric Dimers / Chains) HBond->Packing

Fig 1: Thiol-thione tautomerism and its impact on the crystal packing of 1,2,4-triazoles.

Experimental Protocol: SCXRD Workflow

To ensure a self-validating system, the following protocol details the causality behind each experimental choice for characterizing flexible triazole derivatives.

Step 1: Crystal Growth
  • Solvent Selection: Dissolve 20 mg of synthesized 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol in a 1:1 mixture of Ethanol and Dichloromethane (DCM). Causality: DCM provides excellent solubility, while ethanol acts as an antisolvent to promote nucleation as the DCM preferentially evaporates.

  • Evaporation: Puncture a septum with a narrow gauge needle and allow slow evaporation at 4 °C over 5–7 days. Causality: Low-temperature crystallization reduces the kinetic energy of the flexible 2-phenylethyl chain, promoting a highly ordered lattice rather than an amorphous oil.

Step 2: Crystal Mounting and Data Collection
  • Selection: Under a polarized light microscope, select a crystal with well-defined faces (approx. 0.15 × 0.10 × 0.10 mm) that extinguishes light uniformly.

  • Mounting: Coat the crystal in Paratone-N oil and mount it on a cryoloop. Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid glass when flash-cooled, preventing mechanical stress.

  • Cooling: Flash-cool the crystal to 100–173 K using an N₂ cryostream[6]. Causality: Cryogenic temperatures are mandatory to minimize the thermal ellipsoids (atomic displacement parameters) of the flexible ethyl and phenylethyl groups, which would otherwise smear the electron density map.

  • Diffraction: Collect data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å) on a diffractometer equipped with a CCD or CMOS detector.

Step 3: Structure Solution and Refinement
  • Integration: Integrate the frames and apply multi-scan absorption corrections (e.g., SADABS).

  • Solution: Solve the phase problem using Intrinsic Phasing or Direct Methods (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Critical Step: Locate the tautomeric proton in the difference Fourier map. Do not place it in a calculated position until the residual electron density confirms it resides on the Nitrogen (N4) rather than the Sulfur atom.

SCXRD_Workflow Sample Purified Compound (>99% Purity) Cryst Slow Evaporation (EtOH/DCM at 4°C) Sample->Cryst Mount Cryo-Mounting (Paratone Oil, 100K) Cryst->Mount Select >10µm Crystal Collect Data Collection (Mo/Cu Kα Radiation) Mount->Collect Minimize Thermal Motion Solve Phase Solution (Direct Methods) Collect->Solve Refine Anisotropic Refinement (Identify N-H Proton) Solve->Refine Difference Fourier Map

Fig 2: Step-by-step workflow for the SCXRD characterization of flexible triazole molecules.

Comparative Crystallographic Data

While the exact SCXRD parameters for the specific 4-ethyl-5-(2-phenylethyl) derivative are highly dependent on the chosen polymorph, we can accurately predict its crystallographic behavior by comparing it to structurally verified analogs in the literature[4][6]. The table below summarizes the quantitative data for related 1,2,4-triazole-3-thiones.

Compound AnalogCrystal SystemSpace GroupUnit Cell Parameters (Å, °)Volume (ų)Tautomeric StateRef.
4-Ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione MonoclinicP2₁/c (implied by Z=8)a=14.076, b=8.877, c=16.216, β=93.252023.0Thione (N-H)[6]
4-Ethyl-5-{[(4-methyl-4H-triazol-3-yl)sulfanyl]methyl}-thione OrthorhombicIba2a=21.802, b=8.821, c=12.6762437.8Thione (N-H)[4]
4-Ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione MonoclinicP2₁/na=8.679, b=7.873, c=14.657, β=105.56964.8Thione (N-H)[5]
4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol Predicted: MonoclinicPredicted: P2₁/cDependent on packing~1200-1500Predicted: ThioneN/A

Data Interpretation: The presence of the ethyl group at the 4-position consistently drives these molecules into monoclinic or orthorhombic crystal systems. The C=S bond lengths across these analogs average ~1.68 Å, and the N-H···S hydrogen bonds are the primary drivers of the crystal lattice, confirming that the target compound will almost certainly crystallize as 4-ethyl-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione[1][4][5].

References

  • Dege, N., et al. (2004). "4-Ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione." Acta Crystallographica Section E. Available at:[Link]

  • Al-Sanea, M. M., et al. (2024). "Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles." Pharmaceuticals (Basel). Available at:[Link]

  • Dobosz, M., et al. (2005). "Crystal structure of 4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione, C8H12N6S2, the orthorhombic modification." Zeitschrift für Kristallographie - New Crystal Structures. Available at:[Link]

  • Jian, F., et al. (2008). "4-Ethyl-3-(3-pyridyl)-1H-1,2,4-triazole-5(4H)-thione 0.095-hydrate." Acta Crystallographica Section E. Available at:[Link]

  • Parlak, C., et al. (2010). "Experimental and theoretical structural studies on 4-(2-phenylethyl)-5-(2-furyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione." Journal of Molecular Structure. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Professional EHS Guide: Disposal and Handling of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

As a standard in drug development and synthetic chemistry, substituted triazole thiols like 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol present unique logistical challenges in laboratory settings. The presence of...

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Author: BenchChem Technical Support Team. Date: March 2026

As a standard in drug development and synthetic chemistry, substituted triazole thiols like 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol present unique logistical challenges in laboratory settings. The presence of the free sulfhydryl (mercaptan) group necessitates rigorous handling and disposal protocols to mitigate severe odor ("stench" hazard), prevent environmental contamination, and ensure compliance with Environmental Protection Agency (EPA) and standard institutional Environmental Health and Safety (EHS) guidelines.

This guide provides a self-validating, step-by-step operational plan for the safe containment, chemical inactivation, and final disposal of this compound.

Hazard Profile and Logistical Data

Before initiating any disposal protocol, it is critical to understand the physicochemical behavior of the waste material. Triazole thiols are generally classified as irritants and environmental hazards, with their most immediate operational disruption being their potent odor[1][2].

Quantitative & Qualitative Safety Data
ParameterSpecification / ClassificationEHS Rationale & Causality
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)Direct contact disrupts lipid bilayers; inhalation of dust/vapor irritates respiratory mucosa[1].
Primary Physical Hazard StenchThe high volatility of low-molecular-weight sulfur compounds requires continuous local exhaust ventilation[1].
Chemical Incompatibilities Strong oxidizing agentsUncontrolled contact with strong oxidizers can lead to violent, exothermic reactions and the release of toxic SOx gases[2][3].
Recommended PPE Nitrile gloves, EN 166 Goggles, Lab Coat, Fume HoodPrevents dermal absorption and respiratory exposure during waste transfer[1].
EWC Waste Code Application Specific (e.g., 07 05 13* or 16 05 06*)Waste is classified as hazardous and must be routed to approved facilities[1].

Disposal Workflow and Decision Matrix

The disposal of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol follows a bifurcated pathway depending on your institution's EHS policies regarding the pre-treatment of hazardous waste.

G Start Generate Triazole Thiol Waste Assess Assess EHS Policy for Pre-treatment Start->Assess Direct Direct Hazardous Waste Collection Assess->Direct No Pre-treatment Allowed Inactivate Chemical Inactivation (Oxidation) Assess->Inactivate Oxidation Approved Collect Collect in Compatible Sealed Container Direct->Collect Hood Perform in Certified Fume Hood Inactivate->Hood Bleach Gradual Addition of NaOCl (Exothermic) Hood->Bleach Bleach->Collect Pickup EHS Hazardous Waste Pickup Collect->Pickup

Workflow for the safe disposal and chemical inactivation of triazole thiols.

Step-by-Step Disposal Methodologies

Protocol A: Direct Hazardous Waste Collection (Primary Mandated Method)

If your institutional EHS prohibits the chemical inactivation (treatment) of waste at the bench, the compound must be disposed of directly as hazardous waste[4].

Causality Check: Triazole thiols must not be discharged into drains or the general environment due to their toxicity to terrestrial vertebrates and aquatic life[1][4].

  • Containment: Sweep up solid waste or collect liquid solutions and transfer them into a dedicated, properly labeled, and sealed container compatible with organic thiols (e.g., high-density polyethylene (HDPE) or glass)[1][4].

  • Segregation: Ensure the waste container is strictly segregated from strong oxidizing agents to prevent spontaneous exothermic reactions in the waste accumulation area[2][4].

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol"), and the primary hazard ("Stench/Irritant")[4].

  • Storage & Pickup: Store the sealed container in a designated hazardous waste accumulation area equipped with secondary containment until EHS pickup[4].

Protocol B: Chemical Inactivation via Oxidation (Odor Mitigation)

A common, scientifically validated method for the destruction of small quantities of thiols is controlled oxidation. This process converts the foul-smelling mercaptan into highly water-soluble, less odorous sulfonic acids or other oxidized sulfur species[4]. Note: Only perform this if permitted by local EHS regulations.

Causality Check: The oxidation of mercaptans is highly exothermic. Adding the oxidizing agent too rapidly can cause the solvent to boil, potentially aerosolizing the unreacted thiol and creating a severe inhalation hazard[4].

Materials Required:

  • Sodium hypochlorite (NaOCl) solution (household bleach, 5-6%)[4]

  • Sodium hydroxide (NaOH) solution (1 M) for pH adjustment[4]

  • Stir plate, stir bar, and an oversized reaction vessel (to prevent overflow)[4]

  • pH paper[4]

Step-by-Step Procedure:

  • Preparation: Perform the entire procedure inside a certified, properly functioning chemical fume hood to capture any volatile sulfur compounds[4].

  • Dilution: For every 1 gram of the triazole thiol waste, prepare a solution or suspension in at least 100 mL of water within the oversized reaction vessel[4].

  • pH Adjustment (Critical Step): Ensure the solution is basic (pH > 8) by adding 1 M NaOH. Self-Validation: If the solution becomes acidic during bleach addition, toxic chlorine gas can be released. Maintaining a basic pH prevents this.

  • Controlled Oxidation: Begin vigorous stirring. Slowly, dropwise, add the sodium hypochlorite (NaOCl) solution to the aqueous mercaptan mixture[4]. Monitor the temperature closely.

  • Validation: Continue stirring until the characteristic stench of the thiol is completely neutralized. You can use starch-iodide paper to confirm a slight excess of oxidant remains (paper turns blue-black), ensuring complete destruction of the thiol.

  • Final Disposal: Once the reaction is complete and cooled to room temperature, transfer the resulting mixture to a labeled aqueous hazardous waste container and arrange for EHS pickup[4].

Spill Response and Containment

In the event of an accidental release of 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol:

  • Evacuate & Isolate: Immediately clear the area of unprotected personnel. The stench will be immediately apparent and can cause nausea.

  • PPE Up: Responders must wear appropriate protective gloves, clothing, and eye protection[1]. If the spill is large or outside a fume hood, a NIOSH-approved respirator may be required[2].

  • Containment: Do not let the chemical enter drains or the environment[1].

  • Clean-up: For solid spills, vacuum or sweep up the material using non-sparking tools and place it into a suitable disposal container[1][5]. Avoid generating dusty conditions[5]. For liquid solutions, absorb with an inert material (e.g., vermiculite or sand) and transfer to a sealed container.

  • Decontamination: Wash the spill area thoroughly with soap and water only after all bulk material has been removed[1].

References

  • Benchchem. Proper Disposal of 3-mercapto-4-n-butyl-1,2,4-triazole: A Guide for Laboratory Professionals.
  • Fisher Scientific. SAFETY DATA SHEET: 1H-1,2,4-Triazole-3-thiol.
  • Fisher Scientific. SAFETY DATA SHEET: 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-.
  • Fisher Scientific. SAFETY DATA SHEET: 3H-1,2,4-Triazole-3-thione, 5-amino-1,2-dihydro-.
  • Cole-Parmer. Material Safety Data Sheet - 3,5-Diamino-1,2,4-Triazole 98%.

Sources

Handling

Personal protective equipment for handling 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as a rigorous scientific discipline. Handling complex pharmacophores like 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-tr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as a rigorous scientific discipline. Handling complex pharmacophores like 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol requires a deep understanding of the molecule's structural vulnerabilities and reactive tendencies.

This compound combines a biologically active 1,2,4-triazole core—known for its interaction with cytochrome P450 enzymes—with a highly reactive, volatile thiol (-SH) moiety[1]. The thiol group presents severe olfactory hazards (stench), acts as a potent nucleophile, and carries risks of skin sensitization and respiratory irritation[2][3].

The following operational guide provides self-validating, step-by-step protocols grounded in chemical causality to ensure uncompromising safety during drug development workflows.

Hazard Profile & Chemical Causality

While proprietary derivatives may lack exhaustive in vivo data, we apply the precautionary principle using established toxicological profiles for 1,2,4-triazole-3-thiol scaffolds[4]. The hazards are not arbitrary; they are a direct consequence of the molecule's electron-rich sulfur atom and nitrogen-dense heterocycle.

Table 1: Quantitative GHS Hazard Profile for Triazole-Thiol Derivatives

Hazard ClassGHS CategoryCausality & Mechanistic Rationale
Acute Toxicity (Oral) Category 4Nitrogen-rich azole cores can disrupt hepatic enzyme function, leading to systemic toxicity if ingested[1][3].
Skin Irritation Category 2The nucleophilic thiol group readily reacts with disulfide bonds in epidermal keratin, causing structural protein denaturation and irritation[2][4].
Eye Irritation Category 2AVolatile thiol vapors dissolve in the aqueous film of the eye, lowering local pH and triggering severe inflammatory responses[3][5].
STOT SE Category 3Inhalation of thiol vapors causes immediate irritation of the respiratory tract mucosa due to localized oxidative stress[2][6].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for volatile thiols. The selection of barrier materials must account for the specific permeation kinetics of sulfur-containing organic compounds.

Table 2: Causality-Driven PPE Specifications

PPE ComponentSpecificationScientific Causality
Hand Protection Double-gloved Nitrile (≥8 mil) or NeopreneLow-molecular-weight thiols rapidly permeate thin latex. Nitrile and Neoprene provide a denser cross-linked barrier against non-polar organic sulfur compounds[5].
Eye Protection ANSI Z87.1 Chemical Splash GogglesSafety glasses with side shields do not prevent volatile thiol vapors from reaching the ocular mucosa. Form-fitting goggles are mandatory[5].
Body Protection Flame-Resistant (FR) Nomex Lab CoatTriazole derivatives are often synthesized or dissolved in flammable organic solvents. FR coats prevent catastrophic ignition during handling.
Respiratory NIOSH-Approved OV Cartridge RespiratorIf handled outside a Class II fume hood, Organic Vapor (OV) cartridges are required to capture volatile thiol emissions before they reach the olfactory threshold[5][6].

Operational Workflow

To prevent exposure, all handling must occur within a closed or highly ventilated system. The following diagram maps the logical progression of material handling, ensuring that every step isolates the operator from the compound.

G cluster_0 Phase 1: Pre-Operation cluster_1 Phase 2: Execution cluster_2 Phase 3: Post-Operation N1 Hazard Assessment & PPE Donning N2 Fume Hood Preparation N1->N2 N3 Closed-System Weighing N2->N3 N4 Assay / Reaction Setup N3->N4 N5 Hypochlorite Decontamination N4->N5 N6 Hazardous Waste Segregation N5->N6

Workflow for the safe handling and decontamination of triazole-thiol derivatives.

Decontamination & Spill Response Protocol

You cannot simply wipe up a thiol spill; the residual vapor will evacuate a laboratory. The protocol relies on the chemical oxidation of the volatile, malodorous thiol (R-SH) into a highly water-soluble, odorless sulfonic acid (R-SO₃H) using sodium hypochlorite (bleach)[7][8].

The Chemical Mechanism: R-SH + 3OCl⁻ → R-SO₃H + 3Cl⁻

Step-by-Step Oxidation Methodology:

  • Isolate the Area: Immediately lower the fume hood sash or evacuate the immediate bench area if the spill is outside containment.

  • Prepare the Oxidant: Obtain a 5.25% commercial sodium hypochlorite solution (standard laundry bleach)[7].

  • Controlled Application: Pour the hypochlorite solution around the perimeter of the spill, working inward. Causality: Thiol oxidation is highly exothermic. Working from the outside in prevents the rapid boiling and volatilization of unreacted thiol[7].

  • Incubation: Allow the mixture to sit for 15–20 minutes. The disappearance of the characteristic "stench" odor serves as a primary, self-validating indicator that the thiol has been successfully oxidized to a sulfonate.

  • Chemical Validation: Dip starch-iodide paper into the treated spill area. A blue/black color indicates the presence of excess hypochlorite, validating that 100% of the thiol has been consumed[7].

  • Absorption: Absorb the neutralized liquid with diatomaceous earth or universal chemical binders, and transfer to a sealed hazardous waste container.

Waste Disposal Plan

Improper disposal of triazole-thiols can lead to dangerous cross-reactions in waste carboys.

  • Segregation: Aqueous waste treated with hypochlorite must never be mixed with acidic waste. Causality: Mixing bleach with acids rapidly generates highly toxic, fatal chlorine gas (Cl₂).

  • Containment: Place all organic waste containing 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol into clearly labeled High-Density Polyethylene (HDPE) containers. Do not use metal containers, as thiols can coordinate with and corrode transition metals.

  • Final Disposition: Label the waste as "Toxic Organic Sulfur/Azole Waste." The EPA and local environmental regulations generally require high-temperature incineration for halogenated or sulfur-containing organic compounds to prevent environmental persistence and aquatic toxicity[9][10].

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
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